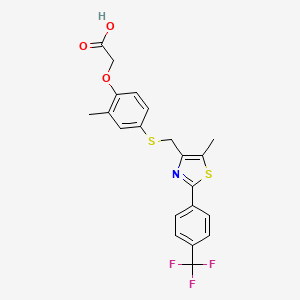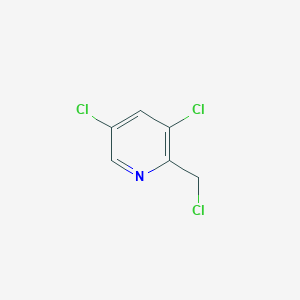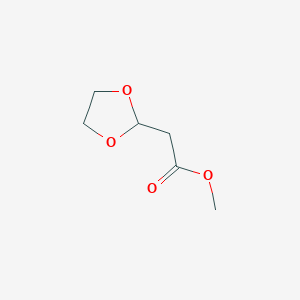
Methyl 2-(1,3-dioxolan-2-yl)acetate
説明
“Methyl 2-(1,3-dioxolan-2-yl)acetate” is a synthetic compound . It is also known as “Ethyl 2-methyl-1,3-dioxolane-2-acetate” and has a fruity, apple-like smell . The compound has a molecular formula of C8H14O4 .
Synthesis Analysis
The synthesis of this compound is usually achieved by acetalization of ethyl acetoacetate with ethylene glycol in an acid-catalyzed cyclization reaction .Molecular Structure Analysis
The molecular structure of “this compound” is based on structures generated from information available in databases. The molecular formula identifies each type of element by its chemical symbol and identifies the number of atoms of each element found in one discrete molecule of the substance .科学的研究の応用
1. Toxicological Assessment and Environmental Safety
A safety assessment of Ethyl 2-methyl-1,3-dioxolane-2-acetate, a related compound, indicates it is not genotoxic and poses no safety concerns for skin sensitization at current levels of use. This compound also shows acceptable margins of exposure for repeated dose, developmental, and reproductive toxicity endpoints. Additionally, it is not expected to be phototoxic/photoallergenic, and its environmental impact is minimal, posing no significant risk to aquatic environments (Api et al., 2018).
2. Stereochemistry and Radical Behavior
Research on the stereochemistry of 2,4-dimethyl-1,3-dioxolane, a similar compound, reveals insights into the pyramidal structure of 1,3-dioxolan-2-yl radicals. These radicals are intermediates in photochemical additions, showing partial retention of the original configuration in certain reactions (Kobayashi & Simamura, 1973).
3. Polymer Synthesis and Characterization
The polymerization of derivatives of 1,3-dioxolane, such as poly[(2-phenyl-1,3-dioxolane-4-yl)methyl methacrylate], has been explored. This includes detailed spectroscopic characterization and analysis of thermal degradation, offering insights into the stability and decomposition patterns of these polymers (Coskun et al., 1998).
4. Chemical Synthesis and Reaction Mechanisms
Research has been conducted on the preparation of β-Keto Ester Acetals, including those derived from 1,3-dioxolane, using reactions in the presence of titanium tetrachloride. This sheds light on the synthetic routes and yields of related ester acetals (Collins et al., 1990).
5. Application in Fragrance and Scent Synthesis
The synthesis of 2-methyl-2-naphthyl-4-methyl-1,3-dioxolane, a compound with blossom orange scent, illustrates the application of 1,3-dioxolane derivatives in fragrance synthesis. The study emphasizes the influence of catalysts' textural properties on the reaction's success (Climent et al., 2002).
作用機序
Target of Action
Methyl 2-(1,3-dioxolan-2-yl)acetate is a synthetic compound . The primary targets of this compound are not well-documented in the literature. It’s important to note that the understanding of a compound’s targets can be complex and may involve multiple proteins or receptors in the body.
特性
IUPAC Name |
methyl 2-(1,3-dioxolan-2-yl)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O4/c1-8-5(7)4-6-9-2-3-10-6/h6H,2-4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPNBXTYRIBJOKO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1OCCO1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


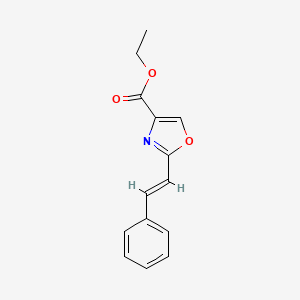

![4-(5H-pyrimido[5,4-b]indol-4-yl)morpholine](/img/structure/B3079765.png)
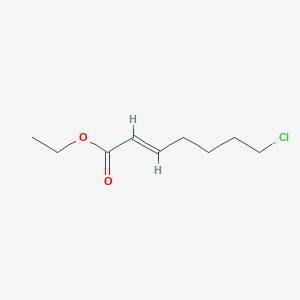
![5-(tert-Butoxycarbonyl)-2-methyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid](/img/structure/B3079789.png)

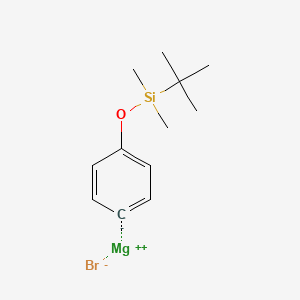

![(1R,2R)-1-[(3,4-Dimethoxyphenyl)methyl]-2-[3-(tert-butoxy)-3-oxopropyl]-1,2,3,4-tetrahydro-6,7-dimethoxy-2-methylisoquinolinium benzenesulfonate](/img/structure/B3079814.png)
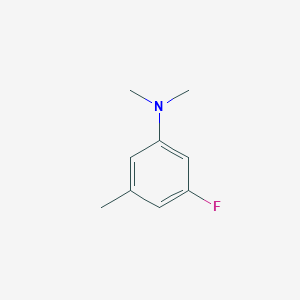
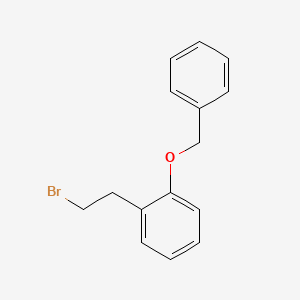
![3-[5-Ethyl-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propanoic acid](/img/structure/B3079851.png)
